
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a tetrafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine typically involves multiple steps, starting with the preparation of the dioxolane ring. This can be achieved through the reaction of diethylamine with 4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane under controlled conditions. The reaction requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxolane compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrafluoroethyl group plays a crucial role in enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxane
- N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
Uniqueness
N,N-Diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine stands out due to its specific combination of a dioxolane ring and a tetrafluoroethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
89752-24-9 |
|---|---|
Molekularformel |
C10H17F4NO2 |
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
N,N-diethyl-4-methyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine |
InChI |
InChI=1S/C10H17F4NO2/c1-4-15(5-2)10(8(11)9(12,13)14)16-6-7(3)17-10/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
PVNKXMVICSRKSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1(OCC(O1)C)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


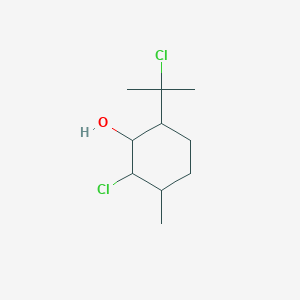
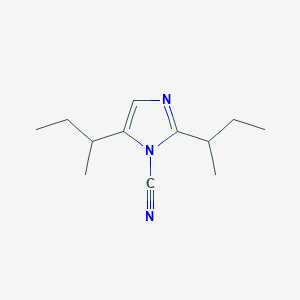


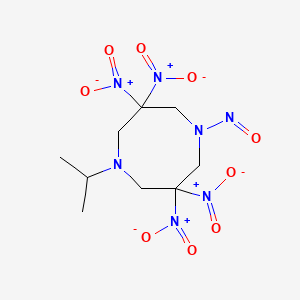
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

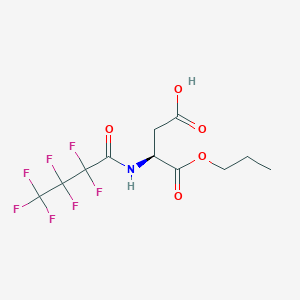
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
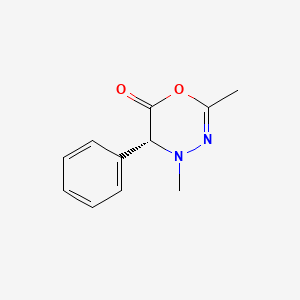
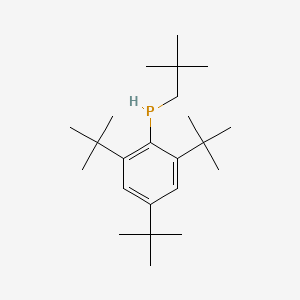

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
